![molecular formula C7H6BrN3 B3107510 5-溴-2-甲基吡唑并[1,5-a]嘧啶 CAS No. 1610021-32-3](/img/structure/B3107510.png)

5-溴-2-甲基吡唑并[1,5-a]嘧啶

描述

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a disubstituted pyrimidine derivative . It has a molecular weight of 173.01 . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis process takes place upon heating under reflux in pyridine .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are involved in various chemical reactions. For instance, they have been used in the creation of pyrimidobenzimidazole scaffold . They also show significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .Physical and Chemical Properties Analysis

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has tunable photophysical properties . Its molecular formula is C5H5BrN2 and it has a monoisotopic mass of 171.963608 Da .科学研究应用

抗锥虫活性与合成

5-溴-2-甲基吡唑并[1,5-a]嘧啶衍生物已被探索其抗锥虫活性。Abdelriheem、Zaki 和 Abdelhamid (2017) 详细介绍了新型吡唑并[1,5-a]嘧啶的合成,这些吡唑并[1,5-a]嘧啶因其作为嘌呤生化反应中的抗代谢物的特性而受到认可,并且由于其抗锥虫活性而引起了制药兴趣。这项工作重点介绍了这些化合物的有效合成方法,为潜在抗锥虫药物的开发做出了贡献 (Abdelriheem 等,2017)。

磷酸二酯酶抑制

Novinson、Miller、Scholten、Robins、Simon、O'Brien 和 Meyer (1975) 合成了各种 5-溴-2-甲基吡唑并[1,5-a]嘧啶衍生物,并将其作为体外 cAMP 磷酸二酯酶抑制剂进行了筛选。他们的研究提供了对有效磷酸二酯酶抑制的结构要求的见解,这与靶向该酶的治疗剂的开发相关 (Novinson 等,1975)。

杀菌特性

J. Huppatz (1985) 报告了吡唑并[1,5-a]嘧啶衍生物作为全身性杀菌剂甲霜灵类似物的合成。这些化合物表现出显着的杀菌活性,特别是对担子菌属。这项研究证明了 5-溴-2-甲基吡唑并[1,5-a]嘧啶衍生物在农业应用中的潜力,特别是在真菌控制方面 (Huppatz,1985)。

药物合成应用

几位研究人员已经探索了 5-溴-2-甲基吡唑并[1,5-a]嘧啶在药物背景中的合成和应用。例如,Catalano、Gaitonde、Beesu、Leivers 和 Shotwell (2015) 发现了一种 3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体,它允许有效地对吡唑并[1,5-a]嘧啶支架进行功能化,这对于开发多种药物化合物非常有用 (Catalano 等,2015)。

新型衍生物的合成

Atta (2011) 和 Sheikhi-Mohammareh、Shiri、Bakavoli 和 Mague (2016) 等研究人员为 5-溴-2-甲基吡唑并[1,5-a]嘧啶的新型衍生物的合成做出了贡献,扩大了其在各个科学领域的应用。这些衍生物在开发新材料和药物中具有潜在用途 (Atta,2011); (Sheikhi-Mohammareh 等,2016)。

安全和危害

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

作用机制

Target of Action

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . They are used as fluorescent molecules, crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

The mode of action of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is primarily through its interaction with light. It has tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound .

Biochemical Pathways

As a fluorescent molecule, it is likely involved in pathways related to light absorption and emission, contributing to the study of intracellular processes and the progress of organic materials .

Result of Action

The primary result of the action of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is the emission of light, which can be used for various optical applications . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Action Environment

The action of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be influenced by environmental factors, particularly those that affect light absorption and emission. For instance, the presence of electron-withdrawing groups (EWGs) at position 7 on the fused ring can lower the absorption/emission intensities

生化分析

Biochemical Properties

It is known that the compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications

Cellular Effects

Compounds in the pyrazolo[1,5-a]pyrimidines family have been used as tools for studying the dynamics of intracellular processes

Molecular Mechanism

It is known that compounds in the pyrazolo[1,5-a]pyrimidines family have tunable photophysical properties

Temporal Effects in Laboratory Settings

Compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications

属性

IUPAC Name |

5-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFYIUUIUMTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC(=NC2=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271437 | |

| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610021-32-3 | |

| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610021-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

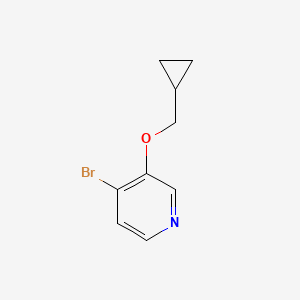

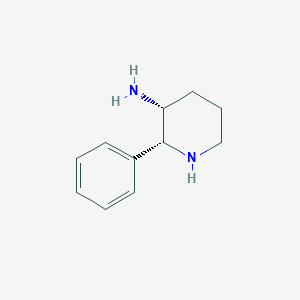

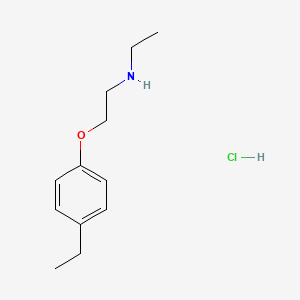

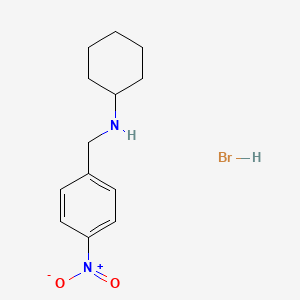

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrobromide](/img/structure/B3107427.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

amine hydrobromide](/img/structure/B3107488.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)